molecular formula C20H30Fe+2 B13895456 Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

Cat. No.: B13895456
M. Wt: 326.3 g/mol
InChI Key: SIKSUSFVVCAMME-UHFFFAOYSA-N
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Description

Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound It is notable for its unique structure, which includes a central iron ion coordinated to a pentamethylcyclopentadienyl ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of iron pentacarbonyl with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Fe(CO)5+C5Me5HFe(C5Me5)2+5CO\text{Fe(CO)}_5 + \text{C}_5\text{Me}_5\text{H} \rightarrow \text{Fe(C}_5\text{Me}_5\text{)}_2 + 5\text{CO} Fe(CO)5​+C5​Me5​H→Fe(C5​Me5​)2​+5CO

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction may produce iron(II) species.

Scientific Research Applications

Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound’s ability to mediate electron transfer reactions makes it useful in studying biological redox processes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves coordination chemistry and electron transfer processes. The central iron ion can undergo redox reactions, facilitating various catalytic processes. The pentamethylcyclopentadienyl ligand stabilizes the iron ion and influences its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Iron(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar structure but different methyl group positions.

    Iron(4+);1,2,3,4,5-tetramethylcyclopenta-1,3-diene: One less methyl group.

    Iron(4+);1,2,3,4,5-hexamethylcyclopenta-1,3-diene: One additional methyl group.

Uniqueness

Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific methyl group arrangement, which affects its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C20H30Fe+2

Molecular Weight

326.3 g/mol

IUPAC Name

iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4

InChI Key

SIKSUSFVVCAMME-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+4]

Origin of Product

United States

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